REACTION_CXSMILES
|
[S:1]([Cl:4])([Cl:3])=[O:2].[NH2:5][C@@H:6]([CH2:10][NH2:11])[C:7]([OH:9])=[O:8].[CH3:12]O>>[S:1]([Cl:4])([Cl:3])=[O:2].[ClH:3].[NH2:5][C@@H:6]([CH2:10][NH2:11])[C:7]([O:9][CH3:12])=[O:8] |f:4.5|
|
Name
|
|
Quantity
|
217 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N[C@H](C(=O)O)CN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was then stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
ADDITION
|
Details
|
added to the solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 h, at which time TLC
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
added to the reaction at RT
|
Type
|
CUSTOM
|
Details
|
The reaction was worked up by removal of solvent at 40° C. in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 72 mL |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N[C@H](C(=O)OC)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |